molecular formula C9H14ClN3 B7971065 2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride

2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride

Cat. No.: B7971065
M. Wt: 199.68 g/mol
InChI Key: QQGZPUBEEYFOHL-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the reductive amination of pyridine-3-amine with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. Docking studies suggest that it can bind to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s effects are mediated through the modulation of specific pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

2-Pyrrolidin-1-ylpyridin-3-amine hydrochloride can be compared with other pyrrolidine and pyridine derivatives:

The uniqueness of this compound lies in its combined pyrrolidine and pyridine structure, which enhances its pharmacophore space and biological activity .

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c10-8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5H,1-2,6-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGZPUBEEYFOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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